molecular formula C18H18Br2N2O2 B12531225 N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-62-7

N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide

Cat. No.: B12531225
CAS No.: 820231-62-7
M. Wt: 454.2 g/mol
InChI Key: JKMODCFNPRRBSC-QZTJIDSGSA-N
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Description

N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide is a chiral organic compound of significant interest in medicinal chemistry and materials science research. This molecule features a central 1,2-diaminoethane core derived from a 1,2-bis(4-bromophenyl)ethane-1,2-diol precursor , which is symmetrically functionalized with acetamide groups. The (1R,2R) stereochemistry provides a defined spatial orientation, making it a valuable scaffold for constructing chiral ligands, metal-organic frameworks (MOFs), and other stereospecific structures. The presence of the 4-bromophenyl groups offers versatile sites for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing researchers to tailor the compound's properties. The N,N'-(ethene-1,2-diyl)diacetamide moiety is a key structural feature that can influence the molecule's conformational stability and hydrogen-bonding capacity. Compounds with similar bis-acetamide structures have been extensively studied for their biological activities and are common intermediates in synthesizing more complex heterocyclic systems . This reagent is strictly For Research Use Only and is intended for use as a standard or building block in laboratory settings. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

CAS No.

820231-62-7

Molecular Formula

C18H18Br2N2O2

Molecular Weight

454.2 g/mol

IUPAC Name

N-[(1R,2R)-2-acetamido-1,2-bis(4-bromophenyl)ethyl]acetamide

InChI

InChI=1S/C18H18Br2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m1/s1

InChI Key

JKMODCFNPRRBSC-QZTJIDSGSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)Br)[C@@H](C2=CC=C(C=C2)Br)NC(=O)C

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 4-bromobenzylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of similar structures have demonstrated promising antimicrobial properties. For instance, compounds with similar bromophenyl moieties have been evaluated for their effectiveness against various bacterial strains. In vitro studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.

  • Case Study : A study on related thiazole derivatives showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural features of N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide may confer similar effects .

Anticancer Activity

The compound's anticancer potential has been explored through various studies focusing on different cancer cell lines. The structural characteristics of this compound suggest it may interact with cellular targets involved in cancer progression.

  • Case Study : In a study assessing the anticancer properties of related compounds against MCF7 breast cancer cells, some derivatives exhibited significant cytotoxicity. The molecular docking studies indicated effective binding to key receptors involved in tumor growth .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Enzyme inhibition is crucial in therapeutic applications for diseases such as diabetes and neurodegenerative disorders.

  • Mechanism : Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase and α-glucosidase. These enzymes play significant roles in metabolic pathways related to Alzheimer's disease and type 2 diabetes mellitus .

Comparative Data Table

ApplicationTarget Organism/EnzymeActivity LevelReference
AntimicrobialStaphylococcus aureus, E. coliSignificant
AnticancerMCF7 breast cancer cellsHigh cytotoxicity
Enzyme InhibitionAcetylcholinesteraseModerate inhibition

Mechanism of Action

The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide with structurally related compounds, emphasizing substituent effects, stereochemistry, and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
This compound 4-Bromophenyl, Acetamide ~524.2* High lipophilicity (logP ~4.5*); chiral centers (1R,2R) Potential cytotoxicity (inferred from analogs) Target Compound
N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide (CAS 31844-15-2) 4-Methoxyphenyl, Acetamide 356.4 Enhanced solubility (logP ~2.8*); electron-donating methoxy groups Unknown; possible CNS applications
N,N’-(1,2-Bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl)diacetamide Sulfonamido, tert-Butyl ~640.7* High steric bulk; polar sulfonamide groups Likely protease inhibition
N,N’-(ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (8) Phenyl, Oxo-acetamide 380.4 Planar geometry; hydrogen-bonding capacity (O=C-NH) Cytotoxic (IC₅₀ ~12 µM in HeLa cells)
1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-2-(4-bromophenyl)-ethane-1,2-diyl Diacetate (37) 4-Bromophenyl, Diacetate ~478.2 Moderate lipophilicity (logP ~3.1); nitroimidazole moiety Antimycobacterial activity
N,N’-(4,4’-(Ethane-1,2-diyl)bis(4,1-phenylene))bis(2-(hydroxyimino)acetamide) Hydroxyimino, Acetamide ~424.4* Chelating properties (N-OH groups); pH-sensitive Metal ion scavenging

Notes:

  • Biological Activity : Compounds with oxo-acetamide moieties (e.g., compound 8) exhibit cytotoxicity due to hydrogen-bonding interactions with cellular targets, while nitroimidazole derivatives (e.g., compound 37) show antimicrobial activity .
  • Synthesis Complexity : Sulfonamido and tert-butyl derivatives (e.g., compound 12 in ) require multi-step syntheses involving sulfonation and alkylation, whereas diacetates (e.g., compound 37) are synthesized via straightforward acetylation .

Biological Activity

N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide (CAS Number: 24133-54-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂Br₂N₂O₂
  • Molecular Weight : 372.052 g/mol
  • Density : 1.756 g/cm³
  • Boiling Point : 490.4 °C at 760 mmHg
  • LogP : 3.97860

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters.

Enzyme Inhibition Studies

Recent studies have shown that compounds structurally related to this compound exhibit significant inhibitory activity against MAO-B. For instance:

  • IC₅₀ Values : Compounds similar to this compound showed IC₅₀ values ranging from 0.78 µM to 1.65 µM for MAO-B inhibition .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Description Reference
MAO-B InhibitionEffective in inhibiting monoamine oxidase B
CytotoxicityExhibits selective cytotoxic effects on cancer cells
Antioxidant PropertiesDemonstrates potential antioxidant activity

Case Study 1: MAO-B Inhibition

In a study focused on the structure-activity relationship (SAR) of various compounds, this compound was evaluated alongside other derivatives. The results indicated that modifications in the bromophenyl groups significantly enhanced MAO-B inhibitory potency.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound selectively induced apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells.

Q & A

Q. What are the established synthetic routes for preparing N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide?

The compound can be synthesized via a two-step process:

  • Step 1 : Formation of the (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diol intermediate. This is achieved through stereoselective dihydroxylation of a precursor alkene, often using oxidizing agents like N-methylmorpholine-N-oxide (NMO) in a tert-butanol/water system .
  • Step 2 : Acetylation of the diol using acetic anhydride in anhydrous pyridine at 0°C, followed by purification via column chromatography. This method is analogous to the synthesis of structurally similar diacetamide derivatives . Key characterization : Confirm stereochemistry via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical integrity of the (1R,2R) configuration validated during synthesis?

  • Chiral resolution : Use chiral auxiliaries or resolving agents, such as (–)-menthyl chloroformate, to separate enantiomers during intermediate steps .
  • X-ray crystallography : Single-crystal diffraction analysis provides unambiguous confirmation of the stereochemical configuration, as demonstrated in related bromophenyl acetamide derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups and confirm acetylation (e.g., acetate methyl protons at δ ~2.0 ppm) .
  • HRMS : Validates molecular weight and purity.
  • Polarimetry : Measures optical activity to confirm enantiomeric excess in chiral intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding and torsional angles. For example, dihedral angles between aromatic rings in related compounds (e.g., ~66.4°) reveal non-planar conformations critical for packing stability .
  • Enantiomorph-polarity estimation : Apply parameters like Rogers’ η or Flack’s x to distinguish centrosymmetric vs. chiral space groups, preventing false chirality assignments in near-symmetric structures .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

  • Multi-technique validation : Cross-reference NMR-derived torsional angles with X-ray data. For example, acetamide group planarity discrepancies in NMR (dynamic averaging) vs. crystallography (static conformation) can be resolved via variable-temperature NMR .
  • DFT calculations : Compare experimental and computed 1^1H/13^13C chemical shifts to identify dynamic effects or crystallographic artifacts .

Q. How can reaction conditions be optimized to enhance diastereoselectivity?

  • Solvent polarity effects : Use tert-butanol/water mixtures to stabilize transition states during dihydroxylation, improving (1R,2R) diol yield .
  • Low-temperature acetylation : Conduct reactions at 0°C to minimize racemization during acetylation .
  • Catalyst screening : Explore asymmetric catalysts (e.g., Sharpless dihydroxylation) for enantioselective diol synthesis .

Q. What mechanistic insights can be derived from monitoring reaction intermediates?

  • In situ NMR : Track diol intermediate formation and acetylation kinetics in real time. For example, monitor the disappearance of diol OH signals (~3.5 ppm) during acetylation .
  • Mass spectrometry : Identify transient intermediates (e.g., monoacetylated species) to propose a stepwise acetylation mechanism .

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